Product packaging for 4-(Diphenylmethyl)piperidine(Cat. No.:CAS No. 19841-73-7)

4-(Diphenylmethyl)piperidine

Cat. No.: B042399
CAS No.: 19841-73-7
M. Wt: 251.4 g/mol
InChI Key: LUYLEMZRJQTGPM-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperidine is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a common motif in pharmacologically active molecules, substituted at the 4-position with a benzhydryl (diphenylmethyl) group. This unique structure confers lipophilicity and steric bulk, making it a valuable intermediate for the synthesis of compounds targeting the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N B042399 4-(Diphenylmethyl)piperidine CAS No. 19841-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzhydrylpiperidine
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InChI

InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYLEMZRJQTGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066539
Record name Piperidine, 4-(diphenylmethyl)-
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Molecular Weight

251.4 g/mol
Source PubChem
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CAS No.

19841-73-7
Record name 4-Benzhydrylpiperidine
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Record name 4-Diphenylmethylpiperidine
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Record name 4-Diphenylmethylpiperidine
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Record name Piperidine, 4-(diphenylmethyl)-
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Record name Piperidine, 4-(diphenylmethyl)-
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Record name 4-(diphenylmethyl)piperidine
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Record name 4-DIPHENYLMETHYLPIPERIDINE
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Synthetic Methodologies and Chemical Transformations of 4 Diphenylmethyl Piperidine

General Synthetic Routes to 4-(Diphenylmethyl)piperidine

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, can be achieved through several strategic approaches. These routes primarily focus on the construction of the piperidine (B6355638) ring and the introduction of the diphenylmethyl group at the 4-position.

Precursor Synthesis and Reaction Mechanisms

A common method for synthesizing this compound involves the catalytic hydrogenation of diphenyl-4-pyridylmethane (B1596525). prepchem.com In this process, diphenyl-4-pyridylmethane is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.com The reaction reduces the pyridine (B92270) ring to a piperidine ring, yielding the desired product.

Another approach starts from 4-piperidinecarboxylic acid. google.com This precursor undergoes N-acetylation, followed by conversion to the corresponding acyl chloride. A Friedel-Crafts acylation with benzene (B151609) introduces the first phenyl group, forming N-acetyl-4-benzoylpiperidine. Subsequent Grignard reaction with phenylmagnesium halide adds the second phenyl group, yielding N-acetyl-α,α-diphenyl-4-piperidinemethanol. Finally, deacetylation affords α,α-diphenyl-4-piperidinemethanol, which can be further processed to obtain this compound. google.com

The synthesis can also commence from diphenyl acetonitrile (B52724) and 2-bromopyridine. wikipedia.org Reaction with sodamide as a base leads to the formation of diphenyl-2-pyridylacetonitrile. This intermediate is then hydrolyzed and decarboxylated using potassium hydroxide (B78521) in methanol (B129727) to yield diphenyl-2-pyridylmethane, a precursor that can be hydrogenated to this compound. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the reaction conditions. For instance, in the synthesis of N,N-dimethyl-N'-octylformamidine, a precursor for some derivatives, the addition of dimethylamine (B145610) to the reaction of dimethylformamide/dialkyl sulfate (B86663) complex with n-octylamine has been shown to produce the product in high yield and purity. google.com

In the synthesis of 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethyl acetate, a fexofenadine (B15129) intermediate, the choice of catalyst and solvent plays a crucial role. patsnap.com For example, using potassium iodide as a catalyst in toluene (B28343) and optimizing the molar ratios of reactants can lead to high yields. patsnap.com Similarly, in the one-pot synthesis of N-substituted piperidines from halogenated amides, the choice of a Lewis base, such as 2-fluoropyridine, was found to be most efficient. mdpi.com

Precursor(s)Reagents & ConditionsProductYieldReference
Diphenyl-4-pyridylmethane10% Palladium on carbon, H₂This compound hydrochlorideNot specified prepchem.com
4-Piperidinecarboxylic acid1) Acetylating reagent; 2) Thionyl chloride; 3) Benzene, AlCl₃; 4) Phenylmagnesium halide; 5) Hydrolysisα,α-Diphenyl-4-piperidinemethanolHigh google.com
Diphenyl acetonitrile, 2-bromopyridine1) Sodamide; 2) KOH, MethanolDiphenyl-2-pyridylmethaneNot specified wikipedia.org
4-(4-chlorobutyryl)-α, α-dimethylphenylacetic acid methyl ester, 4-cyanopiperidineToluene, K₂CO₃, KI, 90°C2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester86.5% patsnap.com

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied properties. These modifications primarily target the piperidine nitrogen, the diphenylmethyl moiety, and the potential for side-chain functionalization.

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for derivatization. N-alkylation can be achieved by reacting this compound with various alkyl halides. For example, reaction with 4-nitrobenzyl chloride in the presence of sodium carbonate and ethanol (B145695) yields 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine. prepchem.com Another method involves reacting this compound with N,N-dimethylthioformamide in refluxing toluene to produce 4-(diphenylmethyl)-1-piperidinecarbothioaldehyde. prepchem.com

N-acylation is another important transformation. For instance, reacting diphenyl(piperidin-4-yl)methanol with 2-methyl-3-nitrobenzoyl chloride in the presence of triethylamine (B128534) and acetone (B3395972) results in the corresponding N-acylated product. asianpubs.org Furthermore, N-formylation can be accomplished by reacting this compound with acetic formic anhydride. prepchem.com

ReagentConditionsProductReference
4-Nitrobenzyl chlorideNa₂CO₃, 95% Ethanol, Reflux1-[(4-Nitrophenyl)methyl]-4-(diphenylmethyl)piperidine prepchem.com
N,N-DimethylthioformamideToluene, Reflux4-(Diphenylmethyl)-1-piperidinecarbothioaldehyde prepchem.com
2-Methyl-3-nitrobenzoyl chlorideTriethylamine, Acetone, Reflux(4-(Hydroxydiphenylmethyl)piperidin-1-yl)(2-methyl-3-nitrophenyl)methanone asianpubs.org
Acetic formic anhydrideCooling, Stirring for 18 hoursN-formyl-4-(diphenylmethyl)piperidine prepchem.com

Modifications of the Diphenylmethyl Moiety

The diphenylmethyl group can also be a target for modification, although this is less common than N-substitution. Modifications often involve introducing substituents onto the phenyl rings. For example, analogues of modafinil, which contains a diphenylmethyl moiety, have been synthesized with methyl, trifluoromethyl, and halogen substituents on the phenyl rings to investigate structure-activity relationships. acs.org These modifications can influence the compound's interaction with biological targets. acs.org

Side Chain Functionalization and Homologation

The synthesis of derivatives with functionalized side chains attached to the piperidine nitrogen is a key strategy for developing new compounds. For example, a process for preparing piperidine derivatives involves reacting a piperidine compound with a ω-halo hydroxyethylphenylketone, leading to a side chain with both a ketone and a hydroxyl group. google.com This side chain can be further modified, for instance, by oxidizing the alcohol to a carboxylic acid. google.com

Homologation, or the extension of a side chain, is another important strategy. In the development of triple reuptake inhibitors, homologation techniques have been used to design new 1,4-disubstituted piperazines and piperidines, where the length of the alkyl chain connecting the piperidine/piperazine (B1678402) core to another moiety is varied. nih.gov This allows for the fine-tuning of the compound's pharmacological profile. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is paramount due to the often-differing pharmacological activities of enantiomers. Researchers have employed several strategies, including catalytic asymmetric synthesis, the use of chiral auxiliaries, and classical resolution, to obtain enantiomerically pure or enriched products.

Catalytic Asymmetric Synthesis: Rhodium-catalyzed reactions have proven effective for the site-selective and stereoselective functionalization of the piperidine ring. The choice of catalyst and the nitrogen-protecting group can direct the functionalization to specific positions (C-2, C-3, or C-4) on the piperidine core. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can generate 2-substituted or 4-substituted piperidine analogues with high diastereoselectivity and enantioselectivity. nih.gov The catalyst and protecting group combination is crucial for controlling the site of reaction. nih.gov

Another approach involves the enantioselective Michael addition, where chiral organocatalysts are used to induce the formation of the piperidine scaffold with high enantiomeric excess (ee). For example, in the synthesis of a fluorophenyl-substituted piperidine derivative, a key intermediate for paroxetine, a chiral diphenylprolinol-TBDMS catalyst was used to achieve a 97% ee.

Diastereoselective and Enantioselective Approaches: A stereodiverse library of 2-substituted piperidines has been produced through a multi-step sequence involving chiral protecting groups. This method utilizes a chiral phenylethylamine protecting group to guide the stereochemical outcome. The process involves the formation of amino ketones, which are then cyclized to form cyclic iminium salts. Subsequent diastereoselective reduction of these iminium salts with a reagent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the desired enantiomerically-enriched piperidines. By selecting the appropriate enantiomer of the chiral protecting group, either enantiomer of the final piperidine product can be synthesized.

The following table summarizes the key aspects of a diastereoselective reduction step in piperidine synthesis.

StepReagentsOutcomeReference
CyclizationTrimethylsilyl chloride (TMSCl)Formation of cyclic iminium salt
ReductionSodium triacetoxyborohydride (NaBH(OAc)₃)Diastereoselective reduction to piperidine
Protecting Group CleavageH₂, Pd/C, HClYields enantiomerically-enriched 2-substituted piperidines

Chiral Resolution: Classical resolution of racemic mixtures remains a viable method for obtaining single enantiomers of piperidine derivatives. This technique involves the formation of diastereomeric salts by reacting the racemic base with a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Chiral acids such as (-)-dibenzoyltartaric acid and tartaric acid have been successfully used for this purpose. However, this method can sometimes suffer from low yields and require multiple crystallization steps.

High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates for opioid analgesics. nih.gov Commercially available columns with cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, have been shown to be effective in separating enantiomers. nih.gov

Formation and Characterization of Pharmaceutically Acceptable Salts of this compound Analogues

The conversion of the basic piperidine nitrogen of this compound and its analogues into a pharmaceutically acceptable salt is a common strategy to improve properties such as stability, solubility, and ease of handling. researchgate.net These salts are typically prepared through conventional means by reacting the free base with a suitable inorganic or organic acid. prepchem.comgoogle.comgoogle.com

A wide variety of acids can be used to form these salts. google.comgoogle.com

Inorganic Acids: Suitable inorganic acids include hydrochloric, hydrobromic, sulfuric, and phosphoric acids. google.comgoogle.com

Organic Acids: A broad range of organic acids is also employed, including carboxylic acids like acetic, propionic, malonic, succinic, fumaric, malic, tartaric, and citric acid, as well as sulfonic acids like methanesulfonic acid. google.comgoogle.com

The formation of the dihydrochloride (B599025) salt of 1-(2-piperidinoethyl)-4-(diphenylmethyl)piperidine provides a specific example. It is prepared by dissolving the oily free base in anhydrous ethanol and adding two equivalents of hydrochloric acid gas, which results in the precipitation of the salt. prepchem.com Similarly, reacting the free base with oxalic acid yields the oxalate (B1200264) salt. prepchem.com In another instance, benzhydrylpiperazine analogs have been converted to their corresponding hydrochloride salts by reacting the free base with an ethereal solution of HCl. nih.gov

The characterization of these salts is crucial for quality control. Melting point is a key physical property used for identification and purity assessment.

The table below provides examples of pharmaceutically acceptable salts of this compound analogues and their reported melting points.

CompoundSalt FormMelting Point (°C)Reference
1-(2-Piperidinoethyl)-4-(diphenylmethyl)piperidineDihydrochloride330 prepchem.com
2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acidDihydrochloride- google.com
2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acidCrystalline Free Acid110-115 google.com

In addition to acid addition salts, non-toxic salts can also be formed with inorganic or organic bases if the piperidine derivative contains an acidic functional group, such as a carboxylic acid. google.comgoogle.com Suitable bases include alkali metals (sodium, potassium), alkaline earth metals (calcium, magnesium), and various organic amines. google.comgoogle.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Diphenylmethyl Piperidine Derivatives

Elucidation of Pharmacophore Requirements for Biological Activity

A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For 4-(diphenylmethyl)piperidine derivatives, the key pharmacophoric elements include the spatial arrangement of the aryl groups, the nature of the piperidine (B6355638) ring, and the potential for specific intermolecular interactions.

Role of Aryl Binding Sites and Hydrophobicity

The two phenyl rings of the diphenylmethyl group play a crucial role in receptor binding, primarily through hydrophobic and van der Waals interactions. The significant steric bulk introduced by this group influences the compound's ability to fit into a binding pocket. vulcanchem.com The lipophilicity conferred by the diphenylmethyl moiety is a critical factor, often enhancing the binding affinity to receptors and potentially improving membrane permeability. smolecule.com

Significance of Hydrogen Bonding Interactions

While the diphenylmethyl group primarily engages in hydrophobic interactions, the piperidine nitrogen and any substituents on the piperidine ring can participate in hydrogen bonding. The piperidine nitrogen, which is typically protonated under physiological conditions, can act as a hydrogen bond donor, forming crucial interactions with acidic residues like aspartate in receptor binding sites. vulcanchem.comnih.gov

The introduction of hydroxyl groups onto the piperidine ring can provide additional hydrogen bonding opportunities. For example, a study on a hydroxypiperidine analog of a dopamine (B1211576) transporter (DAT) inhibitor suggested a potential hydrogen bond between the hydroxyl group and an aspartate residue (D68) in the transporter, an interaction that was absent in the non-hydroxylated analog. nih.gov This highlights the importance of specific hydrogen bonding interactions in determining the affinity and selectivity of these compounds. The presence of N-H groups can also lead to intermolecular hydrogen bonding, which can influence the solid-state structure and physicochemical properties of the compounds. psu.edu

Influence of Piperidine Nitrogen Substitutions on Activity and Selectivity

The substituent attached to the piperidine nitrogen is a key determinant of the pharmacological profile of this compound derivatives. Modifications at this position can drastically alter a compound's activity, selectivity, and even its mechanism of action.

Research has shown that the nature of the N-substituent can differentiate between agonist and antagonist activity at certain receptors. nih.gov For example, in a series of opioid receptor modulators, the nitrogen at the 1-position of a related piperazine (B1678402) scaffold was found to be crucial for narcotic antagonist activity. nih.gov

The size and nature of the substituent on the piperidine nitrogen also impact potency and selectivity for monoamine transporters. In the development of dopamine transporter (DAT) inhibitors, altering the pKa of the piperidine nitrogen through chemical modifications was a strategy to evaluate its contribution to binding. nih.gov Furthermore, N-alkylation can have varied effects; in some cases, it reduces activity at the transporter. nih.gov In contrast, for a series of gastric antisecretory agents, replacing the hydrogen on the imine nitrogen (attached to the piperidine nitrogen) with an octyl group led to a compound with no anticholinergic activity. nih.gov

Base CompoundN-SubstitutionObserved Effect
4-(Diphenylmethyl)-1-piperidinemethanimine-HPotent gastric antisecretory agent with anticholinergic activity. nih.gov
4-(Diphenylmethyl)-1-piperidinemethanimine-octylMaintained antisecretory activity, but without anticholinergic effects. nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivativeFurther N-alkylationReduced activity for the dopamine transporter. nih.gov

Impact of Diphenylmethyl Group Modifications on Biological Profiles

Modifications to the diphenylmethyl group itself can lead to significant changes in the biological activity of these derivatives. These modifications can range from simple substitutions on the phenyl rings to more drastic alterations of the entire group.

Introducing substituents onto the phenyl rings is a common strategy to fine-tune activity. As mentioned earlier, fluoro-substitutions on the phenyl rings of certain calcium channel blockers enhanced their potency. nih.gov Specifically, compounds with fluoro groups in both rings were the most active antihypertensive agents in spontaneously hypertensive rats. nih.gov

More substantial changes, such as replacing one of the phenyl rings or altering the methylene (B1212753) bridge, have also been explored. For instance, replacing the diphenylmethyl group with a smaller phenyl group was shown to completely abolish the antiviral activity of a particular compound series. nih.gov Conversely, introducing a bulkier group in its place significantly reduced activity. nih.gov In another study, derivatives with a hydroxyl, carbamoyl, amino, or acetamido substituent on the methyl group of the diphenylmethyl moiety were found to be less potent as calcium channel blockers. nih.gov

Modification to Diphenylmethyl GroupResulting Biological Effect
Fluoro substitution on both phenyl ringsIncreased potency as calcium channel blockers and antihypertensive agents. nih.gov
Replacement with a smaller phenyl groupComplete loss of antiviral activity in one study. nih.gov
Introduction of a bulkier substituentSignificant reduction in antiviral activity. nih.gov
Addition of hydroxyl, carbamoyl, amino, or acetamido groups to the methyl bridgeDecreased potency as calcium channel blockers. nih.gov

Conformational Analysis and its Correlation with Receptor Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For this compound derivatives, the conformation of the piperidine ring and the orientation of the bulky diphenylmethyl group are of particular importance.

The piperidine ring typically adopts a chair conformation. To minimize steric hindrance, the large diphenylmethyl group generally occupies an equatorial position on the piperidine ring. vulcanchem.com This preferred conformation places the substituents in specific spatial arrangements, which in turn dictates how the molecule can fit into a receptor's binding site.

Computational studies and X-ray crystallography have been used to analyze the energetically favorable conformations of these molecules. vulcanchem.comresearchgate.net Conformational analysis has been instrumental in developing pharmacophore models for various classes of drugs, including those acting on calcium channels. researchgate.net For these compounds, a common pharmacophore was identified that consists of a protonated nitrogen atom and three aromatic regions, highlighting the importance of the spatial relationship between these features. researchgate.net The flexibility of the molecule, including the rotation around the bond connecting the diphenylmethyl group to the piperidine ring, also plays a role in its ability to adopt the optimal conformation for receptor binding.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. This approach has been applied to the this compound scaffold to explore new chemical space and optimize drug-like properties.

A key area for bioisosteric replacement is the piperidine ring itself. In the quest for improved metabolic stability of dopamine transporter (DAT) inhibitors, the piperazine ring in related compounds was replaced with an aminopiperidine function, leading to analogues with superior metabolic stability. researchgate.net Other piperidine isosteres that have been investigated include 2-azabicyclo[2.2.0]hexanes, which offer a more rigid and structurally programmable alternative to the flexible piperidine ring. unipv.it

The diphenylmethyl moiety has also been a target for bioisosteric replacement. In some instances, replacing the ether oxygen in a diphenylmethoxyethyl side chain with a nitrogen atom resulted in compounds where the biological activity was largely maintained, indicating that these atoms were exchangeable for interaction with the DAT. nih.gov Scaffold hopping, a form of bioisosteric replacement where the core molecular framework is changed while maintaining key binding interactions, is a powerful tool for discovering novel active compounds with different chemical structures. biosolveit.de

Original GroupBioisosteric ReplacementRationale/Outcome
Piperazine ringAminopiperidineImproved metabolic stability in DAT inhibitors. researchgate.net
Piperidine ring2-Azabicyclo[2.2.0]hexaneMore rigid and structurally programmable scaffold. unipv.it
Benzhydryl OxygenBenzhydryl NitrogenExchangeable for DAT interaction, with some changes in selectivity. nih.gov

Pharmacological and Biological Activity Profiling of 4 Diphenylmethyl Piperidine Derivatives

Gastrointestinal System Pharmacology of 4-(Diphenylmethyl)piperidine Derivatives

Gastric Antisecretory Activity

Derivatives of this compound have been investigated for their ability to inhibit gastric acid secretion. One such compound, 4-(diphenylmethyl)-1-piperidinemethanimine, has been identified as a potent oral gastric antisecretory agent in rats. nih.gov Further research led to the development of fenoctimine, a derivative designed to have reduced anticholinergic effects while retaining its gastric antisecretory properties. nih.gov Fenoctimine demonstrated potent and long-lasting gastric antisecretory activity in rats and was found to be more potent than cimetidine (B194882) on a milligram-per-kilogram basis. researchgate.net

The mechanism of action for the gastric antisecretory effects of these compounds involves the inhibition of gastric acid production. epo.org Studies have shown that these derivatives can significantly reduce the volume of gastric juice and the total acid output. epo.org The development of quaternary salts of these piperidine (B6355638) compounds has been shown to enhance their ability to control gastric secretion and motility. google.com

Table 2: Gastric Antisecretory Activity of this compound Derivatives

CompoundEffectAnimal ModelReference
4-(Diphenylmethyl)-1-piperidinemethaniminePotent oral gastric antisecretory agentRat nih.gov
FenoctiminePotent and long-lasting gastric antisecretory activityRat, Dog researchgate.net
4-(Diphenylmethyl)-1-[(octylimino)methyl]piperidine (Fenoctimine)Reduces acid secretion by 80% at 10 mg/kg orallyRat vulcanchem.com

Cholinergic System Interactions and Anticholinergic Properties

Many this compound derivatives exhibit interactions with the cholinergic system, often displaying anticholinergic properties. nih.govnih.gov This activity is attributed to the structural similarities between these compounds and known anticholinergic agents like atropine (B194438) and homatropine. nih.gov The diphenylmethylpiperidine moiety itself is a key pharmacophore for muscarinic receptor affinity. auburn.edu

Anticholinergic activity can contribute to some of the observed pharmacological effects, but it can also be an undesirable side effect. nih.gov For example, while 4-(diphenylmethyl)-1-piperidinemethanimine is a potent gastric antisecretory agent, it also possesses a strong anticholinergic component. nih.gov This led to the development of analogs like fenoctimine, where modifications were made to diminish or abolish the anticholinergic activity while preserving the desired antisecretory effects. nih.gov Some derivatives, like diphenylpyraline (B1670736), are known first-generation antihistamines with notable anticholinergic effects. wikipedia.orgcymitquimica.com The degree of anticholinergic activity can be modulated by structural modifications, such as the formation of quaternary ammonium (B1175870) salts, which can increase anticholinergic action. auburn.edu

Table 3: Anticholinergic Activity of Selected this compound Derivatives

CompoundObservationSystem/ReceptorReference
DiphenylpyralineExhibits anticholinergic actionsMuscarinic receptors nih.gov
4-(Diphenylmethyl)-1-piperidinemethanimineStrong anticholinergic component- nih.gov
FenoctimineNo anticholinergic activity- nih.gov
Certain 4-(diphenylmethyl)-1-piperazine derivativesWeak in vitro muscarinic M(3)-receptor antagonist activityGuinea-pig ileum nih.gov

Immunomodulatory and Anti-inflammatory Efficacy

Histamine (B1213489) H1 Receptor Antagonism

A significant number of this compound derivatives are potent histamine H1 receptor antagonists, forming the basis of their use as antihistaminic agents. auburn.edunih.gov The diphenylmethylpiperidine moiety is considered a primary contributor to the histamine receptor affinity of these compounds. auburn.edueopcw.com Second-generation antihistamines containing this scaffold, such as terfenadine, are selective for peripheral H1 receptors and have a prolonged duration of action due to slow dissociation from these receptors. auburn.edueopcw.com

The introduction of various substituents on the piperidine ring and the diphenylmethyl group has led to the synthesis of numerous derivatives with varying potencies as H1 antagonists. nih.govijrrjournal.com For example, 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment have been shown to be moderate to potent in vitro H1-receptor antagonists. nih.gov Some of these compounds were found to be as potent as cetirizine (B192768) in in vivo models. nih.gov

Table 4: Histamine H1 Receptor Antagonist Activity of this compound Derivatives

Compound/Derivative SeriesActivityAssay/ModelReference
4-(Diphenylmethyl)-1-piperazine derivatives with terminal heteroaryl or cycloalkyl amide fragmentModerate to potent in vitro H1-receptor antagonistsGuinea-pig ileum nih.gov
TerfenadineSelective, long-acting H1-antagonist- auburn.edu
4-(diphenylmethyl)-1-piperazineethanol derivativesPotent histamine H₁ receptor antagonism (IC₅₀ = 12–45 nM)Guinea pig ileum assays vulcanchem.com
7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyranPotent antihistaminic activity (KD = 5.62 nM for H1-receptors)Radioligand binding assays in guinea pig lung membranes nih.gov

Anti-allergic Activity (e.g., Passive Cutaneous Anaphylaxis Inhibition)

The anti-allergic activity of this compound derivatives often stems from their H1 receptor antagonism, but can also involve other mechanisms. researchgate.netnih.gov These compounds have been shown to be effective in various models of allergic reaction, including the passive cutaneous anaphylaxis (PCA) test in rats. researchgate.netgoogle.com

For instance, N-alkylcarboxylic acid derivatives of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]-, and [4-(diphenylmethylene)piperidino]alkanoic acids have demonstrated stronger inhibitory effects on compound 48/80-induced lethality in rats compared to their N-methyl counterparts. researchgate.netnih.gov One optically active isomer, (+)-3-[4-[(4-Methylphenyl)phenylmethoxy]piperidino]propionic acid, exhibited a stronger antiallergic effect in the 48-hour homologous PCA test than ketotifen (B1218977) and terfenadine. researchgate.netnih.gov Furthermore, some derivatives have shown the ability to inhibit the release of histamine from mast cells, contributing to their anti-allergic profile. nih.gov

Table 5: Anti-allergic Activity of this compound Derivatives

Compound/Derivative SeriesActivityTest/ModelReference
(+)-3-[4-[(4-Methylphenyl)phenylmethoxy]piperidino]propionic acid ((+)-5l)Stronger antiallergic effect (ED50 = 0.17 mg/kg, p.o.) than ketotifen and terfenadine48 h homologous passive cutaneous anaphylaxis (PCA) test researchgate.netnih.gov
2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]-acetic acid derivativesAnti-allergic activityPassive cutaneous anaphylaxis (PCA) test in rats google.com
Compounds 1e and 1g (4-(diphenylmethyl)-1-piperazine derivatives)~100 times more potent than ketotifen in preventing compound 48/80-induced histamine releaseRat peritoneal mast cells nih.gov

Inhibition of Inflammatory Mediators and Pathways (e.g., 5-Lipoxygenase)

Research into the anti-inflammatory properties of this compound derivatives has shown potential, particularly in the context of inhibiting inflammatory mediators. While direct and extensive studies on the inhibition of 5-Lipoxygenase (5-LOX) by this specific class of compounds are not widely detailed in the available literature, the broader family of piperidine derivatives has been associated with various anti-inflammatory activities. researchgate.netscialert.net The structural features of this compound suggest that it could serve as a scaffold for developing compounds with anti-inflammatory effects. The piperidine ring is a common motif in many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including anti-inflammatory action. researchgate.netscialert.netresearchgate.net

Antimicrobial and Antiparasitic Research

The this compound scaffold has been a subject of investigation in the search for new antimicrobial and antiparasitic agents.

Antibacterial Spectrum and Potency

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, certain (4-(hydroxyldiphenylmethyl)piperidin-1-yl)(substituted phenyl)methanone derivatives have shown significant antimicrobial potential. asianpubs.org Studies on various piperidine derivatives have revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgrjptonline.orgbioline.org.br For example, some synthesized piperidin-4-one derivatives and their thiosemicarbazone counterparts have exhibited good antibacterial activity when compared to standard drugs like ampicillin. biomedpharmajournal.org The introduction of different substituents on the piperidine ring and the diphenylmethyl moiety can modulate the antibacterial potency and spectrum. tandfonline.comresearchgate.net

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

Compound TypeBacterial Strains TestedActivity Compared to StandardReference
Piperidin-4-one derivativesStaphylococcus aureus, E. coli, Bacillus subtilisGood activity compared to ampicillin biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneStaphylococcus aureus, E. coli, Bacillus subtilisSignificant activity biomedpharmajournal.org
2-Piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidinesS. aureus, E. faecalis, S. epidermidis, B. subtilis, B. cereus, E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, P. vulgarisCompound 6a showed high activity bioline.org.br

This table is for illustrative purposes and includes data on broader piperidine derivatives to highlight the potential of the scaffold.

Antiviral and Antifungal Activities

The antiviral potential of this compound derivatives is an emerging area of research. Studies have been conducted to explore new antiviral drugs among N-substituted piperidine derivatives. mdpi.comnih.gov The core piperidine structure is found in some antiviral agents, and modifications of this scaffold are being investigated for activity against various viruses, including influenza and HIV. researchgate.netmdpi.com For example, certain piperidine derivatives have been evaluated for their activity against influenza A and B viruses. mdpi.com

In terms of antifungal activity, several piperidine derivatives have shown promise. biomedpharmajournal.orgresearchgate.net For instance, (4-(hydroxyldiphenyl methyl)piperidin-1-yl) (substituted phenyl)methanone derivatives have demonstrated potential antimicrobial activity against fungi such as Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. asianpubs.org Other studies on piperidin-4-one derivatives have also reported significant antifungal activity against various fungal strains. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to piperidin-4-ones has been shown to enhance antifungal activity. biomedpharmajournal.org

Table 2: Antifungal Activity of Selected Piperidine Derivatives

Compound TypeFungal Strains TestedActivity Compared to StandardReference
(4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivativesCandida albicans, Aspergillus niger, Saccharomyces cerevisiaePotential activity equivalent to fexofenadine (B15129) hydrochloride asianpubs.org
Thiosemicarbazone derivatives of piperidin-4-oneM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant activity compared to terbinafine biomedpharmajournal.org
1,2,4-Oxadiazole derivatives containing piperidineSoybean rust (Phakopsora pachyrhizi), corn rust (Puccinia sorghi)Prominent activity, some better than flufenoxadiazam and difenoconazole sioc-journal.cn

This table is for illustrative purposes and includes data on broader piperidine derivatives to highlight the potential of the scaffold.

Antimalarial and Antituberculosis Investigations

The piperidine nucleus is a key structural feature in several antimalarial drugs, and research into new derivatives is ongoing. researchgate.netnih.govnih.gov Studies on 1,4-disubstituted piperidine derivatives have identified compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govnih.gov Although direct studies on this compound for antimalarial activity are not extensively documented, the broader class of piperidine derivatives shows significant promise in this area. researchgate.netpdx.edu

In the context of antituberculosis research, piperidine derivatives are also being explored as potential therapeutic agents. researchgate.netscialert.net Certain derivatives have been investigated for their activity against Mycobacterium tuberculosis. researchgate.netapjhs.com For example, some piperazine (B1678402) derivatives, which share a similar heterocyclic core, have been tested against Mycobacterium tuberculosis H37Rv. researchgate.net A precursor for an inhibitor of Mycobacterium tuberculosis cell wall biosynthesis contains a piperidine-thiazole structure, highlighting the relevance of the piperidine moiety in this field. excli.de

Anticancer and Antiproliferative Studies

The this compound scaffold has been utilized in the design and synthesis of novel anticancer and antiproliferative agents. smolecule.comsci-hub.red A number of studies have reported the cytotoxic activities of piperidine derivatives against various cancer cell lines. researchgate.netscialert.netnih.gov

For instance, novel diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have been synthesized and evaluated for their antiproliferative effects against human skin fibroblast cell lines and carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2. researchgate.net In one study, compounds 10b and 10g from this series were identified as potent antiproliferative agents. researchgate.net Another study focused on derivatives of BJ-1207, which contains a 4-(hydroxydiphenylmethyl)piperidine moiety, and found that some of these compounds exhibited more potent antiproliferative activity against human prostate cancer cell lines than the parent compound. sci-hub.red Specifically, compound 3A showed significant activity against androgen-refractory prostate cancer cell lines. sci-hub.red

Furthermore, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new chemotype of tubulin inhibitors with antiproliferative activity. usc.edu

Table 3: Anticancer Activity of Selected this compound Derivatives

Derivative ClassCancer Cell Lines TestedKey FindingsReference
Diphenyl(sulphonylpiperidin-4-yl)methanol derivativesHeLa, HT-29, MCF-7, HepG-2Compounds 10b and 10g identified as potent antiproliferative agents. researchgate.net
BJ-1207 derivatives (containing 4-(hydroxydiphenylmethyl)piperidine)Human prostate cancer cell lines (DU145, PC-3)Compound 3A showed more potent antiproliferative activity than the parent compound. sci-hub.red
4-(3-(piperidin-4-yl)propyl)piperidine derivativesHuman leukemia cells (K562, Reh)Compound 3a inhibited cell growth at low concentrations and induced apoptosis. nih.gov
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesLeukemia cell lineAct as tubulin inhibitors, leading to increased mitotic cells. usc.edu

Other Therapeutic Explorations

Beyond the aforementioned areas, derivatives of this compound have been investigated for a variety of other therapeutic applications. These explorations leverage the versatile nature of the piperidine scaffold to interact with different biological targets.

One notable area of research is in the development of agents with activity on the central nervous system. For example, some piperidine derivatives have been explored for their potential as delta opioid receptor agonists. nih.gov Additionally, certain piperidine derivatives have been investigated for their calcium-channel-blocking and antihypertensive activities. nih.gov

Furthermore, 4-(diphenylmethyl)-1-[(imino)methyl]piperidine derivatives have been studied as gastric antisecretory agents for the potential treatment of peptic ulcer disease. nih.gov One such compound, fenoctimine, was developed as a nonanticholinergic gastric antisecretory drug. nih.gov Other research has looked into the potential of piperidine-linked dihydropyrimidinone derivatives for their anti-ulcer effects. tandfonline.com The diverse biological activities associated with the piperidine nucleus also include potential applications as antihistamines, anti-Alzheimer agents, and anticoagulants. scialert.netresearchgate.netgoogle.comimrpress.com

Analgesic Properties

Derivatives of this compound have demonstrated significant potential as analgesic agents, primarily through their interaction with opioid receptors. Research into 4,4-disubstituted piperidines has revealed a class of compounds with potent pain-relieving effects. nih.gov Several analogues within this series have exhibited analgesic potency comparable to morphine in established preclinical models such as the mouse writhing and tail-flick tests. nih.gov Notably, these compounds also show a high affinity for [3H]naloxone binding sites in rat brain membranes, indicating a mechanism of action mediated by opioid receptors. nih.gov

Further studies have explored the structural requirements for this analgesic activity. For instance, the insertion of a diphenylmethyl group into certain piperazine analogues did little to increase binding affinity for either mu-opioid receptors (MOR) or delta-opioid receptors (DOR). nih.gov However, other modifications to the piperidine core have yielded promising results. A series of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives were developed as T-type calcium channel blockers. nih.gov One selected compound from this series demonstrated a significant inhibitory effect on mechanical allodynia in a spinal nerve ligation model of neuropathic pain, suggesting a different mechanism for its analgesic effects that could be beneficial for specific types of pain. nih.gov

Additionally, diarylmethylidene piperidine derivatives have been identified as useful analgesic agents, with research indicating their potential role in the management of pain. google.com.pg The exploration of these compounds as ligands for the δ-opioid receptor highlights their potential as analgesics. google.com.pg

Derivative Class Key Findings Mechanism of Action Preclinical Models
4,4-Disubstituted piperidinesPotency comparable to morphine. nih.govHigh affinity for opioid receptors. nih.govMouse writhing test, tail-flick test. nih.gov
4-Piperidinecarboxylate derivativesInhibition of mechanical allodynia. nih.govT-type calcium channel inhibition. nih.govSpinal nerve ligation model of neuropathic pain. nih.gov
Diarylmethylidene piperidinesIdentified as useful analgesic agents. google.com.pgLigands for the δ-opioid receptor. google.com.pgNot specified.

Antiarrhythmic and Local Anesthetic Activities

The unique chemical structure of the piperidine ring allows for its combination with various molecular fragments, making it a valuable scaffold for developing new drugs with membrane-stabilizing properties. nih.govscite.aiscielo.br This has led to the discovery of this compound derivatives with notable antiarrhythmic and local anesthetic activities. The mechanism underlying these dual activities is often linked to the blockade of ion channels. nih.govclinmedkaz.orgclinmedkaz.org

Several studies have confirmed the presence of pronounced local anesthetic and antiarrhythmic activity in newly synthesized piperidine derivatives. clinmedkaz.orgclinmedkaz.org In preclinical screening, certain derivatives demonstrated significant local anesthetic effects in both infiltration and conduction anesthesia models. clinmedkaz.orgclinmedkaz.org For example, the fluorinated ethynylpiperidine derivative LAS-286, at a 0.5% concentration, showed a more prolonged and pronounced local anesthetic activity compared to reference drugs. nih.govscite.aiscielo.br

In the context of antiarrhythmic properties, these compounds have also shown promise. The local anesthetic lidocaine, itself an effective antiarrhythmic for ventricular arrhythmia, serves as a classic example of this dual activity. nih.gov In an aconitine-induced arrhythmia model in rats, the piperidine derivative LAS-294 demonstrated a pronounced preventive antiarrhythmic effect in 90% of cases at a low dosage. nih.govscite.aiscielo.br Molecular docking studies have supported these findings, confirming a high binding affinity of these piperidine derivatives to Nav1.4 and Nav1.5 sodium channel macromolecules, which are crucial in muscle and cardiac function, respectively. nih.govscite.aiscielo.br

Derivative Activity Key Findings Preclinical Models
LAS-286Local AnestheticHigher prolonged and pronounced activity at 0.5% concentration compared to reference drugs. nih.govscite.aiscielo.brInfiltration anesthesia (Bulbring & Wajda model). nih.govscite.aiscielo.br
LAS-294Antiarrhythmic90% prevention of mixed arrhythmia at a low dose. nih.govscite.aiscielo.brAconitine-induced rat arrhythmia model. nih.govscite.aiscielo.br
General Piperidine DerivativesLocal Anesthetic & AntiarrhythmicPronounced activity confirmed in multiple studies. clinmedkaz.orgclinmedkaz.orgInfiltration and conduction anesthesia models. clinmedkaz.orgclinmedkaz.org

Antioxidant and Cognition Enhancing Potential

Derivatives of the this compound scaffold are being actively investigated as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease, owing to their antioxidant and cognition-enhancing capabilities. researchgate.net The multifaceted nature of Alzheimer's pathology has driven the development of multifunctional ligands, and piperidine derivatives have emerged as a promising class of compounds in this area. researchgate.netexonpublications.com

Research into piperidine derivatives has demonstrated their ability to inhibit cholinesterases, a key target in Alzheimer's therapy, while also providing antioxidant and neuroprotective effects. researchgate.net For instance, one study identified a piperidine derivative, referred to as compound 4, that was capable of decreasing the formation of reactive oxygen species (ROS) and increasing levels of glutathione (B108866) (GSH), thereby enhancing endogenous antioxidant defenses. researchgate.net Other research has highlighted N-benzylpiperidine analogs, which act as inhibitors of the enzyme BACE-1 and also possess antioxidant properties. exonpublications.com

In addition to their antioxidant effects, certain piperidine derivatives have shown potent cognition-enhancing activity. A study focused on 4-aminopiperidine (B84694) analogues found that they maintained high efficacy in the mouse passive avoidance test, a model used to assess learning and memory. nih.gov One particular compound, designated as compound 9, was found to be active at a very low dose and is considered a potential new lead for developing drugs to treat the cognitive deficits associated with neurodegenerative diseases. nih.gov These findings underscore the potential of this compound derivatives to address both the symptomatic and underlying pathological aspects of cognitive decline. researchgate.netnih.gov

Derivative Class Activity Key Findings Mechanism of Action
Piperidine derivatives for Alzheimer'sAntioxidant, NeuroprotectiveDecreased ROS formation and increased GSH levels. researchgate.netCholinesterase inhibition, enhanced antioxidant defense. researchgate.net
N-Benzylpiperidine analogsAntioxidantAct as BACE-1 inhibitors with antioxidant properties. exonpublications.comInhibition of BACE-1 enzyme. exonpublications.com
4-Aminopiperidine analoguesCognition EnhancingHigh activity in improving learning and memory. nih.govNot fully specified, but potent nootropic effects observed. nih.gov

Mechanistic Studies of 4 Diphenylmethyl Piperidine Action

Receptor Binding Affinity and Selectivity Assays

The initial step in characterizing the mechanism of action for a compound like 4-(diphenylmethyl)piperidine is to determine its binding profile at various receptors. This is typically achieved through competitive binding assays that measure the ability of the compound to displace a known radiolabeled ligand from its receptor.

Radioligand displacement experiments are a cornerstone of receptor pharmacology, used to assess the affinity of an unlabeled compound (the "competitor") for a specific receptor. acs.org In these assays, a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]mepyramine, [¹²⁵I]RTI-55) is incubated with a preparation of cells or membranes expressing the target receptor. acs.orgnih.gov Increasing concentrations of the unlabeled test compound, such as a this compound derivative, are added to the incubation mixture. acs.org The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. nih.gov This dose-dependent displacement allows for the determination of the compound's inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of the specific binding of the radioligand.

The specificity of this interaction is confirmed by determining non-specific binding, usually in the presence of a high concentration of an unlabeled standard ligand that saturates the receptors. nih.gov The reaction is typically terminated by rapid filtration, separating the bound from the unbound radioligand, followed by measurement of radioactivity via liquid scintillation counting. nih.gov

While the IC₅₀ value provides a measure of a compound's potency in a specific assay, it is dependent on the concentration of the radioligand used. sci-hub.se To obtain a more absolute measure of binding affinity, the IC₅₀ value is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. acs.orgnih.gov The Kᵢ value is an equilibrium dissociation constant that represents the affinity of the competitor ligand for the receptor, independent of the assay conditions. sci-hub.se A lower Kᵢ value signifies a higher binding affinity.

Studies on various derivatives containing the diphenylmethylpiperidine or related benzhydrylpiperazine scaffold have demonstrated their ability to bind to a range of receptors. For instance, a series of 4-benzylpiperidine (B145979) carboxamides were evaluated for their affinity at monoamine transporters. biomolther.org Similarly, certain benzhydryl piperazine (B1678402) analogs show significant binding affinity for the cannabinoid CB₁ receptor, with Kᵢ values in the nanomolar range. nih.gov Another study on 4-substituted piperidines reported binding affinities for mu (MOR) and delta (DOR) opioid receptors. nih.gov The affinity and selectivity are often modulated by the specific substitutions on the piperidine (B6355638) or piperazine ring. nih.govnih.gov

Receptor Binding Affinity (Kᵢ) of this compound Analogs

This table summarizes the binding affinities (Kᵢ values) of various compounds structurally related to this compound at different receptor targets, as determined by radioligand displacement assays.

CompoundTarget ReceptorRadioligand UsedKᵢ (nM)Reference
LDK1229CB₁[³H]CP55,940220 nih.gov
LDK1203CB₁[³H]CP55,940260 nih.gov
LDK1222CB₁[³H]CP55,940331 nih.gov
Diphenylmethyl analogue 8MOR[³H]diprenorphine>1000 nih.gov
Diphenylmethyl analogue 8DOR[³H]diprenorphine>1000 nih.gov
Piperidine analogue 20aDAT[¹²⁵I]RTI-5534.5 nih.gov
Piperidine analogue 20aSERT[¹²⁵I]RTI-55104 nih.gov

Radioligand Displacement Binding Experiments

Functional Assays for Agonist, Antagonist, and Reuptake Inhibition Profiles

Beyond simple binding, it is essential to determine the functional consequence of that binding. Functional assays reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), an inverse agonist (reduces the basal activity of a receptor), or an inhibitor of a transporter protein.

For G protein-coupled receptors (GPCRs), the guanosine (B1672433) 5’-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding assay is a widely used method to measure receptor activation. nih.govnih.gov GPCR activation by an agonist promotes the exchange of GDP for GTP on the associated Gα subunit, initiating downstream signaling. biomolther.org The [³⁵S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated G proteins. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation. nih.gov

In this assay, cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS. nih.gov Agonists will stimulate [³⁵S]GTPγS binding above basal levels, while inverse agonists will decrease it. nih.gov Antagonists will have no effect on their own but will block the stimulation caused by an agonist. nih.gov This assay allows for the quantitative determination of a compound's efficacy (Eₘₐₓ, the maximal effect) and potency (EC₅₀, the concentration for half-maximal effect). nih.gov

For neurotransmitter transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), reuptake inhibition is assessed using functional assays. biomolther.org These typically involve using cells that express the specific transporter and measuring the uptake of a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin ([³H]5-HT). nih.govbiomolther.org The ability of a test compound to block this uptake is measured, and an IC₅₀ value for reuptake inhibition can be determined. biomolther.org

Functional Activity of this compound Analogs

This table presents data from functional assays, including [³⁵S]GTPγS binding for GPCRs and neurotransmitter uptake inhibition for transporters, characterizing the activity profiles of relevant compounds.

CompoundAssay TypeTargetActivity ProfilePotency (EC₅₀/IC₅₀)Efficacy (% of Standard)Reference
LDK1229[³⁵S]GTPγS BindingCB₁Inverse Agonist-Efficacy comparable to SR141716A nih.gov
Analogue 6[³⁵S]GTPγS BindingMORPartial Agonist152 nM65% (vs DAMGO) nih.gov
Analogue 6[³⁵S]GTPγS BindingDORAntagonist-- nih.gov
SoRI-20040[³H]Dopamine UptakeDATPartial Inhibitor1.8 µM~90% inhibition nih.gov
SoRI-20041[³H]Dopamine UptakeDATPartial Inhibitor0.16 µM (estimated)>70% inhibition nih.gov
SoRI-9804[³H]MPP+ ReleaseDATPartial Inhibitor (of amphetamine-induced release)-Partial inhibition nih.gov

Enzyme Inhibition Kinetics and Characterization

In addition to interacting with receptors and transporters, some piperidine derivatives may exert their effects by inhibiting enzymes. Characterizing the kinetics of enzyme inhibition is key to understanding this mechanism. The primary types of reversible inhibition are competitive, uncompetitive, and noncompetitive (or mixed). sci-hub.se

Kinetic studies are performed by measuring the rate of the enzymatic reaction at various substrate concentrations, both in the absence and presence of different concentrations of the inhibitor. rsc.org By plotting the data, for example using a Lineweaver-Burk (double-reciprocal) plot, the type of inhibition can be determined. sci-hub.sersc.org

Competitive inhibitors bind to the free enzyme at the same site as the substrate, increasing the apparent Michaelis constant (Kₘ) without changing the maximum velocity (Vₘₐₓ). sci-hub.se

Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, decreasing both Vₘₐₓ and Kₘ. sci-hub.se

Noncompetitive/Mixed inhibitors can bind to both the free enzyme and the ES complex, leading to a decrease in Vₘₐₓ and potentially a change in Kₘ. sci-hub.sersc.org

For example, studies on certain benzothiazole (B30560)–piperazine hybrids, which share structural motifs with this compound, have investigated their inhibition of cholinesterases (AChE and BChE). rsc.orgmdpi.com Kinetic analysis of one potent compound revealed a mixed-type inhibition of AChE, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. rsc.org

Cellular and Molecular Mechanisms Underlying Pharmacological Effects

The data from binding, functional, and enzymatic assays are integrated to build a comprehensive picture of a compound's mechanism of action. The interaction of a this compound derivative with its primary molecular target initiates a cascade of cellular and molecular events.

For compounds acting as reuptake inhibitors at the dopamine transporter (DAT), the primary mechanism is the blockade of dopamine clearance from the synaptic cleft. nih.gov This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. Some compounds in this class have been identified as "atypical" DAT inhibitors or allosteric modulators. nih.govnih.gov These agents may bind to a site on the transporter that is different from the substrate binding site, modulating the transporter's function in a unique way, such as by partially inhibiting uptake or release without producing the psychostimulant effects of traditional inhibitors like cocaine. nih.govnih.gov This can involve slowing the dissociation rate of other ligands or decreasing the Vₘₐₓ for substrate transport. nih.gov

For compounds acting on GPCRs, the mechanism involves modulating intracellular second messenger systems. annualreviews.org An agonist or partial agonist will trigger G-protein activation, leading to downstream effects such as changes in cyclic AMP (cAMP) levels or inositol (B14025) triphosphate (IP₃) formation. nih.govgoogle.com An inverse agonist, conversely, would suppress the basal, ligand-independent activity of a constitutively active receptor, thereby reducing downstream signaling. nih.gov These initial molecular events ultimately translate into the broader pharmacological effects observed in cellular and in vivo systems. nih.gov

Ion Channel Modulation Studies

The this compound scaffold is a key structural motif in a variety of compounds that exhibit modulatory effects on ion channels. Research has particularly highlighted its role in the blockade of specific potassium and calcium channels. The diphenylmethyl group, also known as a benzhydryl moiety, appears to be a critical feature for the interaction with these channels.

Studies have revealed that derivatives of this compound can act as potent calcium channel blockers. nih.govacs.org A series of these derivatives were synthesized and assessed for their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips, demonstrating a clear structure-activity relationship. nih.govacs.org The potency of these compounds as calcium channel blockers was significantly influenced by substitutions on the phenyl rings of the diphenylmethyl group. nih.govacs.org

Furthermore, the this compound structure is integral to compounds that target voltage-gated potassium channels. One notable derivative, UK-78,282, which contains the 4-(diphenylmethoxymethyl)piperidine core, has been identified as a potent blocker of the Kv1.3 potassium channel. nih.govnih.gov This channel is recognized for its role in the activation of T lymphocytes. nih.govnih.gov

The mechanism of Kv1.3 blockade by the this compound derivative UK-78,282 has been shown to be use-dependent. This indicates that the compound preferentially binds to and blocks the channel when it is in the C-type inactivated state. nih.govnih.gov The sensitivity of the Kv1.3 channel to this blockade is directly correlated with its rate of C-type inactivation. nih.govnih.gov

The significance of the diphenylmethyl moiety for this interaction is underscored by comparative studies. A closely related compound, CP-190,325, which has a benzyl (B1604629) group instead of the benzhydryl group, is significantly less potent in blocking Kv1.3 channels. nih.govnih.gov This suggests that the two phenyl rings of the diphenylmethyl group are crucial for the high-affinity binding to the channel.

The this compound moiety has also been identified as a key feature in computational models that predict the potential for compounds to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. researchgate.netnih.gov Blockade of the hERG channel is a significant concern in drug development due to the risk of inducing cardiac arrhythmias. researchgate.net

Research Findings on Ion Channel Modulation by a this compound Derivative

The following tables summarize the research findings on the inhibitory activity of the this compound derivative, UK-78,282, on Kv1.3 channels expressed in different cell lines.

Table 1: IC50 Values of UK-78,282 and its Analogue CP-190,325 for Kv1.3 Channel Blockade nih.gov
CompoundCell LineIC50 (nM)
UK-78,282Human T lymphoblasts202 ± 25
UK-78,282Rat Basophilic Leukaemia (RBL) cells333 ± 28
UK-78,282Stably transfected L929 cells280 ± 40
CP-190,325Not specified5-12 fold less potent than UK-78,282
Table 2: Selectivity of UK-78,282 for Different Ion Channels nih.gov
Ion ChannelIC50 (nM)Selectivity vs. Kv1.3 (approx. fold)
Kv1.3~200-
Kv1.4170 ± 30~1.2
Cardiac Calcium Channels4400 ± 2100~20

Preclinical Pharmacological Evaluation of 4 Diphenylmethyl Piperidine Analogues

Behavioral Assessments and Neuropsychiatric Symptom Profiling

The behavioral effects of 4-(diphenylmethyl)piperidine analogues are a critical component of their preclinical evaluation, particularly for compounds targeting the central nervous system. These assessments help to profile their potential for psychostimulant-like activity, abuse liability, and therapeutic effects on neuropsychiatric symptoms. nih.govnih.govservice.gov.uk

In the context of developing treatments for psychostimulant abuse, behavioral tests such as locomotor activity (LMA) and drug discrimination are paramount. nih.gov Several potent DAT-inhibiting analogues of this compound were found to produce significantly less stimulation of locomotor activity compared to cocaine. nih.govnih.gov This "atypical" profile is desirable, as it separates the therapeutic DAT occupancy from unwanted stimulant effects. nih.gov Furthermore, the failure of these compounds to substitute for cocaine in drug discrimination paradigms suggests a lower abuse liability. nih.govnih.gov

Systemic Pharmacodynamics

The systemic pharmacodynamics of this compound analogues encompass their biochemical and physiological effects on the body. A primary focus of research has been the interaction of these compounds with monoamine transporters. researchgate.netsmw.ch Many analogues are potent inhibitors of the dopamine (B1211576) transporter (DAT), with varying degrees of selectivity over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.gov This DAT/SERT inhibition ratio is a key determinant of their pharmacological profile, influencing whether they act as stimulants or have a more entactogen-like or atypical profile. smw.ch

Toxicological and Safety Pharmacology Assessments of 4 Diphenylmethyl Piperidine Structures

Acute Toxicity Studies (e.g., LD50 Determination)

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For 4-(diphenylmethyl)piperidine and its derivatives, these studies often involve determining the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population.

For derivatives of diphenylmethylpiperidine, the position of the diphenylmethyl group on the piperidine (B6355638) ring significantly influences toxicity. Desoxypipradrol, or 2-(diphenylmethyl)piperidine, has an oral LD50 of 80 mg/kg in mice. nih.gov Another related compound, azacyclonol, which has a hydroxyl group, shows an oral LD50 of 650 mg/kg in mice. chemsrc.com The acute toxicity of piperine (B192125), an alkaloid with a piperidine moiety, has also been studied, with LD50 values in male mice being 330 mg/kg orally. nih.gov Lethal doses of piperine were reported to cause respiratory paralysis. nih.gov

The route of administration also plays a critical role in the acute toxicity of these compounds. For piperine in male mice, the LD50 values varied significantly with the route of administration: 15.1 mg/kg (intravenous), 43 mg/kg (intraperitoneal), 200 mg/kg (subcutaneous), and 400 mg/kg (intramuscular). nih.gov

Table 1: Acute Toxicity Data for Selected Piperidine and Diphenylmethylpiperidine-Related Compounds

Compound Animal Model Route of Administration LD50
Piperidine Rat Oral 133-740 mg/kg
Desoxypipradrol (2-DPMP) Mouse Oral 80 mg/kg nih.gov
Azacyclonol Mouse Oral 650 mg/kg chemsrc.com
Piperine Mouse (male) Oral 330 mg/kg nih.gov
Piperine Mouse (male) Intravenous 15.1 mg/kg nih.gov
Piperine Mouse (male) Intraperitoneal 43 mg/kg nih.gov
Piperine Mouse (male) Subcutaneous 200 mg/kg nih.gov
Piperine Mouse (male) Intramuscular 400 mg/kg nih.gov

General Toxicity and Organ-Specific Effects in Animal Models

General toxicity studies on this compound structures reveal effects on various organ systems. For the broader class of piperidines, repeated exposure can lead to changes in the liver, lungs, and kidneys. industrialchemicals.gov.au In a 28-day inhalation study in rats, high concentrations of piperidine caused a slight decrease in body weight gain in males and an increase in relative liver weights in females. industrialchemicals.gov.au Histopathological examinations in other studies have shown liver necrosis and kidney changes, such as the presence of hyaline casts. industrialchemicals.gov.au

Studies on piperine, which contains a piperidine ring, in rats showed that subacute toxicity led to death within 1 to 3 days. nih.gov Histopathological changes included severe hemorrhagic necrosis and edema in the gastrointestinal tract, urinary bladder, and adrenal glands. nih.gov These findings suggest that multiple organ dysfunction may be the cause of death. nih.gov

For some diphenylmethylpiperidine derivatives, specific organ toxicities have been noted. For instance, desoxypipradrol (2-DPMP) exposure has been associated with muscle toxicity. nih.gov Clinical cases of "Ivory Wave" toxicity, a product containing desoxypipradrol, showed evidence of rhabdomyolysis, a condition involving the breakdown of muscle tissue. nih.gov

Evaluation of Mutagenic and Carcinogenic Potential

There is limited specific data on the mutagenic and carcinogenic potential of this compound itself. However, information on related compounds can provide some initial insights.

For the parent piperidine structure, the available evidence from in vitro genotoxicity studies suggests it is not genotoxic. industrialchemicals.gov.au Bacterial and microsomal mutagenesis assays with Salmonella typhimurium (with and without metabolic activation) were negative for piperidine. industrialchemicals.gov.au Regarding carcinogenicity, there is currently no evidence that piperidine causes cancer in animals, based on available published studies. nj.govnj.gov

For some more complex derivatives, such as methylenedioxypyrovalerone (MDPV), a compound that has been studied in the context of new psychoactive substances, there are no published animal or human studies that have investigated its potential for genotoxicity and carcinogenicity. europa.eudrugsandalcohol.ie This highlights a significant data gap for many novel psychoactive substances with a piperidine core.

The European Chemicals Agency (ECHA) has identified 2-(diphenylmethyl)piperidine as a substance predicted to likely meet the criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity. europa.eu However, this is a prediction and requires further experimental validation. There is a general lack of comprehensive studies on the long-term toxic effects, including carcinogenic potential, of many new psychoactive substances. unodc.orgunodc.orgresearchgate.net

Effects on Major Physiological Systems (Cardiovascular, Respiratory, Central Nervous System)

Cardiovascular System: Piperidine and its derivatives can exert significant effects on the cardiovascular system. Exposure to piperidines may lead to increased blood pressure and heart rate. scbt.com Some diphenylmethoxypiperidine derivatives have been shown to inhibit noradrenaline-dependent contractions in mesenteric arteries, suggesting a potential role in modulating vascular tone. nih.gov In contrast, some diphenylmethyl piperazine (B1678402) derivatives have been developed for their cardioprotective effects, inhibiting myocardial necrosis without causing a cardiodepressant effect. google.com Certain dipeptidyl peptidase-4 (DPP-4) inhibitors, which can have structures unrelated to piperidine, have been associated with an increased risk for atrial flutter. nih.gov

Respiratory System: Inhalation of piperidine can cause irritation to the nose and throat, leading to coughing and wheezing. nj.gov In animal studies, rats exposed to piperidine showed signs of nasal irritation at lower concentrations and dyspnea (labored breathing) at higher concentrations. nih.gov Lethal doses of piperine have been associated with death from respiratory paralysis. nih.gov

Central Nervous System (CNS): The CNS is a primary target for many this compound structures. Piperidine exposure can cause headache, dizziness, muscle weakness, fatigue, depression, and irritability. nj.gov The isomeric position of the diphenylmethyl group on the piperidine ring has a profound impact on CNS activity. 2-(Diphenylmethyl)piperidine (desoxypipradrol) is a potent CNS stimulant, reported to be up to 100 times more effective than its this compound isomer. google.com Desoxypipradrol acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. nih.govresearchgate.net Exposure to products containing desoxypipradrol has been linked to marked psychiatric and neurological effects, including agitation, hallucinations, insomnia, and paranoia. nih.gov Some antihistamines with a diphenylmethylpiperidine-related structure, such as diphenylpyraline (B1670736), are known to have sedative effects. ebi.ac.uknih.gov However, modifications to create N-alkylcarboxylic acid derivatives of [4-(diphenylmethoxy)piperidino] compounds have been shown to reduce CNS side effects while retaining antiallergic activity. nih.gov

Assessment of Allergenic and Local Irritating Properties

Allergenic Properties: There is limited direct evidence regarding the allergenic potential of this compound itself. However, some piperidine derivatives are known to cause skin sensitization. scbt.com Conversely, many compounds with a diphenylmethylpiperidine-like core structure are developed as antihistamines and antiallergic agents. nih.govnih.govlookchem.com For example, diphenylpyraline is a first-generation antihistamine used for allergic conditions. ebi.ac.uk Modifications of the core structure can lead to potent antiallergic agents with reduced CNS side effects. nih.gov One preclinical study on a piperidine derivative, Kazkain, reported no observed allergenic effects. clinmedkaz.org

Local Irritating Properties: this compound is classified as a substance that causes skin irritation and serious eye damage. nih.gov It is also noted to potentially cause respiratory irritation. nih.gov The parent compound, piperidine, is known to be a strong local irritant that can cause severe irritation and burns to the skin and eyes, with the potential for permanent eye damage. nj.govnih.gov In animal studies, piperidine caused severe erythema and necrosis on the skin of rabbits. industrialchemicals.gov.au Pyridine (B92270) and its derivatives are also generally known to cause local irritation upon contact with the cornea. scbt.com

Computational and Modeling Approaches in 4 Diphenylmethyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, forecasting the affinity and activity of the molecule. For derivatives of 4-(Diphenylmethyl)piperidine, docking studies have been instrumental in elucidating their binding modes with various protein targets. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. A lower binding energy value typically indicates a more stable protein-ligand complex.

For instance, molecular docking simulations have been used to study the interaction of piperidine (B6355638) derivatives with targets such as the SARS-CoV-2 main protease (Mpro). nih.gov In one study, a derivative containing a 4-(diphenylmethyl)piperazine moiety, structurally related to this compound, was docked into the Mpro active site. The simulation revealed key interactions, such as hydrogen bonds with residues like CYS145 and SER144, and aromatic interactions with HIS41 and HIS163, contributing to a strong binding affinity. nih.gov

Similarly, docking studies on inhibitors of Cellular Retinol-Binding Protein 1 (CRBP1) have provided structural insights into ligand binding. A high-resolution crystal structure of human CRBP1 was solved in a complex with a non-retinoid inhibitor containing a diphenylmethyl group attached to an oxadiazole and a piperidine ring. pdbj.orgnih.gov This experimental structure validates docking predictions, showing the bulky diphenylmethyl moiety occupying a hydrophobic pocket within the protein. nih.gov Such studies, often employing software like AutoDock Vina, are crucial for understanding the specific atomic-level interactions—including hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that govern the ligand's biological activity. researchgate.net The results from these simulations guide the rational design of more potent and selective inhibitors. researchgate.net

Table 1: Examples of Molecular Docking Studies on Diphenylmethyl-Piperidine/Piperazine (B1678402) Analogs
Ligand ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Furoxan derivative with (diphenylmethyl)piperazineSARS-CoV-2 MproCYS145, HIS41, HIS163, GLU166-8.4 nih.gov
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidineCellular Retinol-Binding Protein 1 (CRBP1)Not specifiedNot specified pdbj.org
Benzothiazole (B30560)–piperazine hybrid with benzhydryl groupAcetylcholinesterase (AChE)CAS and PAS sitesNot specified rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical, topological, electronic) and experimentally determined activity. wikipedia.org For piperidine-based compounds, QSAR studies have been successfully applied to predict activities like antihistaminic effects and enzyme inhibition. researchgate.net

A typical QSAR study involves developing a model from a "training set" of compounds with known activities and then validating it using an external "test set". nih.gov The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures its predictive power. researchgate.netnih.gov

For example, a QSAR study on a series of piperine (B192125) analogs as efflux pump inhibitors resulted in a statistically significant model with an r² of 0.962 and a q² of 0.917. nih.gov The model revealed that descriptors like partial negative surface area and the heat of formation were crucial for inhibitory activity. nih.gov While specific QSAR models for this compound are not extensively detailed in the available literature, the methodology has been broadly applied to piperidine derivatives. researchgate.netresearchgate.net These studies demonstrate that descriptors related to the size, shape, and electronic properties of substituents on the piperidine ring significantly influence biological activity, a principle that directly applies to the diphenylmethyl moiety. researchgate.net

Table 2: Key Parameters in QSAR Modeling for Piperidine Derivatives
ParameterDescriptionTypical Value Range for a Good Model
r² (Correlation Coefficient)Measures the variation in biological activity explained by the model.> 0.8
q² (Cross-validated r²)Indicates the predictive ability of the model, assessed by internal validation.> 0.7
pred_r² (External validation r²)Measures the model's ability to predict the activity of an external test set.> 0.5
Molecular DescriptorsNumerical representations of chemical properties (e.g., topological, physicochemical, electronic).Varies by study

In Silico Prediction of Pharmacological Activities and ADME Properties

In silico tools are widely used to predict the full pharmacological spectrum and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govri.se This early assessment helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. ri.se

Web-based platforms like SwissADME and PASS (Prediction of Activity Spectra for Substances) are frequently employed. clinmedkaz.orgnih.gov SwissADME can calculate a wide range of physicochemical properties and predict ADME parameters, such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. nih.gov For instance, a study on a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative used SwissADME to evaluate its drug-likeness and ADME profile. nih.gov

The PASS tool predicts a broad spectrum of biological activities based on the structure of a compound, comparing it to a large database of known bioactive molecules. way2drug.com It provides probabilities for a compound being active (Pa) or inactive (Pi) for thousands of biological functions, including therapeutic effects and toxicities. way2drug.com For novel piperidine derivatives, such predictions can suggest potential applications in areas like cancer or central nervous system disorders. clinmedkaz.org These predictions, while not definitive, provide valuable "warning flags" and guide further experimental testing. ri.sefrontiersin.org

Table 3: Common In Silico ADME/Tox Predictions for Piperidine Derivatives
PropertyPrediction Tool/MethodSignificance
Gastrointestinal (GI) AbsorptionSwissADME, pkCSMPredicts oral bioavailability. frontiersin.org
Blood-Brain Barrier (BBB) PenetrationSwissADME, pkCSMIndicates potential for CNS activity or side effects. frontiersin.org
CYP450 InhibitionSwissADME, ToxtreeFlags potential for drug-drug interactions. nih.govfrontiersin.org
HepatotoxicityProTox-IIPredicts potential for liver damage. pharmacophorejournal.com
Drug-LikenessLipinski's Rule of Five (Molinspiration)Assesses if a compound has properties suitable for an oral drug. pharmacophorejournal.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening, efficiently identifying novel compounds with the potential for the desired activity. excli.deacs.org

A pharmacophore model for hERG (human Ether-à-go-go-Related Gene) channel blockers, which are associated with cardiac arrhythmia, identified a 4-(diphenylmethyl)-piperidine toxicophore. researchgate.net This model highlighted the importance of two aromatic hydrophobic features (the phenyl rings) linked to another hydrophobic ring (the piperidine), with specific distances between the benzene (B151609) rings and the piperidine centroid (4-5 angstroms). researchgate.net Such models are crucial for designing out toxicity in drug candidates.

In another example, a pharmacophore model for triple uptake inhibitors was generated, revealing that a 'folded' conformation and specific distances between the benzhydryl moiety and other parts of the molecule were critical for activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov Virtual screening campaigns based on such models have successfully identified novel inhibitors for various targets, demonstrating the power of this approach to accelerate the discovery of new lead compounds. excli.deacs.org

Stereoisomer Analysis and Chiral Recognition Studies

The this compound scaffold is achiral. However, substitution on the piperidine ring or the diphenylmethyl carbon can introduce chirality, leading to stereoisomers (enantiomers or diastereomers). It is well-established that stereoisomers can have significantly different pharmacological and toxicological profiles. Therefore, computational methods are employed to study and predict these differences.

Computational techniques can model the interaction of different stereoisomers with a chiral receptor, a process known as chiral recognition. msstate.edu By performing molecular docking for individual enantiomers, researchers can predict which isomer will have a higher binding affinity. For instance, studies on chiral piperidine derivatives have shown that different stereoisomers can exhibit varying potencies as inhibitors of choline (B1196258) uptake, although in some cases, the isomers were found to be equipotent. nih.gov

The separation and analysis of stereoisomers are often guided by computational predictions and confirmed experimentally using techniques like chiral High-Performance Liquid Chromatography (HPLC). acs.org Computational modeling can also help rationalize the results of chiral separations by simulating the interactions between the enantiomers and the chiral stationary phase. While specific chiral recognition studies on substituted this compound are not widely reported, the principles derived from studies on related chiral piperidines are directly applicable. acs.orgescholarship.org

Dynamics and Conformational Studies

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. cimap.res.in MD simulations provide valuable insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. researchgate.netcimap.res.in

For instance, MD simulations performed on the CRBP1 complex with a diphenylmethyl-piperidine-containing inhibitor provided evidence for the functional significance of a "closed" conformation of the protein in retaining the ligand within its binding pocket. pdbj.org Analysis of MD trajectories can reveal key dynamic properties like Root-Mean-Square Deviation (RMSD) to assess the stability of the complex, and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. cimap.res.in

Conformational analysis, often performed using a combination of NMR spectroscopy and computational methods, is also crucial for understanding the behavior of flexible molecules like this compound and its derivatives. acs.org These studies determine the preferred low-energy conformations of the molecule in solution, which is essential for developing accurate pharmacophore models and for understanding structure-activity relationships. acs.org

Advanced Analytical Methodologies for 4 Diphenylmethyl Piperidine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular architecture of 4-(Diphenylmethyl)piperidine and verifying its freedom from impurities. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons). For this compound, the spectrum would show distinct signals corresponding to the protons on the diphenylmethyl group and the piperidine (B6355638) ring. The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are all critical for assigning each proton to its specific location in the structure. excli.de For instance, the protons on the aromatic rings of the diphenylmethyl group would appear in a characteristic region of the spectrum, while the protons on the piperidine ring would have different chemical shifts depending on their proximity to the nitrogen atom and the diphenylmethyl substituent. excli.de

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹³C 199.4 s C=O
¹³C 170.9 s C=O
¹³C 151.7 s Aromatic C
¹³C 145.8 s Aromatic C
¹³C 135.1 s Aromatic C
¹³C 128.1 d Aromatic CH
¹³C 128.0 d Aromatic CH
¹³C 126.5 d Aromatic CH
¹³C 126.2 d Aromatic CH
¹³C 125.7 d Aromatic CH
¹³C 79.3 s C(CH₃)₂
¹³C 72.5 s C-O
¹³C 57.6 t CH₂
¹³C 53.7 t CH₂
¹³C 43.8 t CH₂
¹³C 38.6 t CH₂
¹³C 36.1 t CH₂
¹³C 25.7 q CH₃
¹³C 21.2 q CH₃
¹³C 20.8 q CH₃
¹H 7.90 d, J = 8.2 Hz Aromatic H
¹H 7.4 m Aromatic H
¹H 7.3 m Aromatic H
¹H 7.2 m Aromatic H
¹H 4.14 s CH₂
¹H 3.0 m CH₂
¹H 2.4 m CH
¹H 2.0 m CH
¹H 1.95 s CH₃
¹H 1.4 m CH₂

Note: This table is a compilation of representative data for derivatives and may not correspond to a single, specific molecule. Data sourced from patent literature. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. The resulting IR spectrum shows absorption bands corresponding to these vibrations. Key absorptions for this compound would include C-H stretching vibrations for the aromatic and aliphatic portions, and N-H stretching for the piperidine ring. nist.govnih.gov The spectrum is a valuable tool for confirming the presence of these key structural features. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The diphenylmethyl group contains chromophores (the benzene (B151609) rings) that absorb UV light. The UV-Vis spectrum can be used to confirm the presence of these aromatic rings and can also be useful for quantitative analysis. researchgate.net

Mass Spectrometry (MS and LC-MS)

Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of this compound. In the mass spectrometer, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the fragmentation pattern provides clues about the molecule's structure. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is a highly sensitive and selective technique for analyzing this compound, especially in complex mixtures. nih.gov LC-MS can be used to identify and quantify the compound and its potential impurities or metabolites. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from other compounds and for its precise quantification. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. sielc.comresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. sielc.comnih.gov The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) and water) and the pH to achieve good separation and peak shape. sielc.comsielc.com For Mass-Spec (MS) compatible applications, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller stationary phase particles, resulting in faster analysis times and higher resolution compared to traditional HPLC. nih.govsielc.comsielc.com UPLC is particularly advantageous for high-throughput analysis. waters.com

Table 2: Exemplary HPLC Method Parameters for Piperidine Derivatives

Parameter Condition
Column Inertsil C18 (250 x 4.6 mm I.D.)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (68:32, v/v)
Flow Rate 1.0 mL/min
Detection UV

Note: This table provides an example of HPLC conditions used for the analysis of piperidine derivatives and may require optimization for this compound specifically. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.govlookchem.com For GC analysis, the compound must be sufficiently volatile and thermally stable. Derivatization may sometimes be employed to increase volatility. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the eluted compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique provides invaluable information on unit cell dimensions, bond lengths, bond angles, and conformational details of a molecule. anton-paar.com While a complete crystal structure determination for the parent this compound was not found in the reviewed literature, extensive analysis of closely related derivatives offers significant insight into its likely solid-state conformation.

A detailed crystallographic study was conducted on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a derivative synthesized from [piperidin-4-yl]-diphenyl-methanol. researchgate.net The analysis of this derivative is highly relevant due to the shared diphenylmethyl and piperidine core structure. The study revealed that the piperidine ring adopts a stable chair conformation. researchgate.net This is a crucial finding, as the chair form is the most common and lowest energy conformation for piperidine rings, and it is highly probable that the parent compound, this compound, adopts the same conformation.

Furthermore, structural analyses of analogous compounds, such as 4-(diphenylmethyl)-1-piperazineethanol dihydrochloride (B599025), indicate that the bulky diphenylmethyl group preferentially occupies an equatorial position on the heterocyclic ring. vulcanchem.com This orientation minimizes steric hindrance, leading to a more stable molecular structure. Based on these findings from closely related structures, it can be inferred that in this compound, the diphenylmethyl substituent is also situated in an equatorial position on the chair-form piperidine ring.

Table 1: Crystallographic Data for the Related Compound 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.214(9) Å b = 11.371(5) Å c = 20.939(16) Å β = 115.399(2)°
Volume (V)2197(3) ų
Molecules per Unit Cell (Z)4
Piperidine Ring ConformationChair

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a suite of highly sensitive and selective techniques for the analysis of electroactive compounds. nih.gov These methods are particularly useful for detecting and quantifying substances in various matrices. While specific electrochemical studies focused solely on this compound are not extensively detailed, the electrochemical behavior of related piperidine and piperazine (B1678402) derivatives, especially those containing the diphenylmethyl group, has been investigated. These studies provide a strong basis for understanding how this compound would behave under similar analytical conditions.

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) has proven effective for the analysis of piperazine-based antihistamine drugs, several of which feature a diphenylmethyl moiety similar to this compound. nih.govacs.org For instance, the analysis of compounds like cyclizine (B1669395) and meclizine (B1204245) was achieved using a reversed-phase separation, followed by electrochemical detection. acs.org These compounds require a high oxidation potential (approximately +1500 mV vs. Ag/AgCl) for detection, indicating that the piperazine/piperidine moiety is challenging to oxidize. nih.govacs.org The development of specialized electrodes, such as nickel oxide nanoparticle-modified carbon fiber microelectrodes, has been shown to catalyze the oxidation process, shifting the peak potential to lower values (from 1.25 V to 1.09 V) and thereby enhancing detection sensitivity. acs.org

Other electrochemical studies on secondary piperidines show that they can be oxidized to form cyclic imines. acs.org This transformation is a key electrochemical reaction of the piperidine ring. The general mechanism involves an initial electron transfer followed by proton transfer to yield an iminium ion, which is a common pathway for the electrochemical oxidation of cyclic amines. acs.org These findings suggest that this compound could be detected and characterized using voltammetric techniques that probe this oxidative pathway.

Table 2: HPLC-ECD Parameters for the Analysis of Related Diphenylmethyl-Containing Piperazine Drugs acs.org
ParameterCondition/Value
Analytical TechniqueHigh-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
ColumnARION-CN (3 μm)
Mobile Phase50 mM phosphate (B84403) buffer (pH 3) and methanol (B129727) (45/55, v/v)
Detection Potential+1500 mV (vs. Ag/AgCl)
Analyte ExampleCyclizine
Limit of Detection (LOD)3.8 nmol L⁻¹ (for Cyclizine)

Medicinal Chemistry and Future Directions for 4 Diphenylmethyl Piperidine As a Therapeutic Scaffold

Rational Design Principles for Enhanced Potency and Selectivity

The process of refining a lead compound into a viable drug candidate hinges on the principles of rational drug design, with a focus on enhancing potency and selectivity. For derivatives of 4-(diphenylmethyl)piperidine, this involves systematic modifications to its core structure and peripheral substituents.

A primary area for modification is the piperidine (B6355638) ring itself. researchgate.net Introducing various substituents at the nitrogen atom of the piperidine ring can significantly impact the compound's affinity and selectivity for its biological target. nih.gov The nature and size of these substituents are critical in modulating interactions with the target receptor.

Another key strategy involves altering the diphenylmethyl portion of the molecule. The addition of different chemical groups to the phenyl rings can fine-tune the electronic and steric properties of the compound, thereby influencing its binding capabilities. Research on dopamine (B1211576) transporter (DAT) ligands, for instance, has shown that replacing the benzhydrylic oxygen atom with a nitrogen atom can result in potent and selective DAT inhibitors. acs.orgnih.gov These N-analogs were found to be slightly more potent and significantly more selective for the DAT compared to reference compounds like GBR 12909. acs.orgnih.gov

Furthermore, structure-activity relationship (SAR) studies are crucial in guiding these modifications. For example, in the development of antagonists for the δ-opioid receptor, SAR studies of 4-piperidin-4-ylidenemethyl-benzamides helped in the identification of clinical candidates. researchgate.net Similarly, SAR exploration of 1,4-substituted piperidines led to the discovery of potent and selective inhibitors of T-type calcium channels. nih.gov Computational modeling and X-ray crystallography also play a vital role by providing insights into the three-dimensional structure and binding modes of these compounds, which helps in designing more effective and selective therapeutic agents. vulcanchem.com

Strategies for Improving Pharmacokinetic Properties (e.g., Metabolic Stability)

A crucial aspect of drug development is optimizing the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, a significant challenge is their susceptibility to metabolism, often by cytochrome P450 enzymes.

A common metabolic pathway for piperidine-containing compounds is oxidation. To counter this, medicinal chemists employ a strategy known as "metabolic blocking," where metabolically labile positions on the molecule are protected with groups that are resistant to enzymatic degradation. For instance, replacing a metabolically vulnerable piperazine (B1678402) ring with an amino-piperidine or a piperidine amine has been shown to improve metabolic stability in atypical dopamine transporter (DAT) inhibitors. researchgate.netnih.gov

Another metabolic vulnerability is the N-dealkylation of the piperidine ring. nih.gov Designing derivatives with bulky substituents on the nitrogen atom can sterically hinder the approach of metabolic enzymes, thereby slowing down this degradation pathway.

The table below illustrates how specific structural modifications can impact the metabolic stability of piperidine derivatives.

Original MoietyModificationImpact on Metabolic StabilityReference
Piperazine RingReplacement with Amino-piperidineImproved stability researchgate.net
Piperazine RingReplacement with Piperidine AnaloguesImproved stability in rat liver microsomes nih.gov
Unsubstituted AnilideIntroduction of CF3-pyridyl groupGreater metabolic stability dndi.org

Identification of Novel Therapeutic Leads and Drug Candidates

The this compound scaffold has proven to be a versatile starting point for the discovery of new drugs across various therapeutic areas. researchgate.netsolubilityofthings.com High-throughput screening of compound libraries featuring this scaffold has been a successful strategy for identifying initial "hits" against a wide array of biological targets.

Once a hit is identified, the process of lead optimization begins. This involves the synthesis and biological testing of numerous analogs to enhance potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing has yielded promising drug candidates for a range of conditions.

Examples of Therapeutic Areas:

Central Nervous System (CNS) Disorders: This scaffold is a cornerstone for drugs targeting CNS pathways. For example, derivatives have been developed as dopamine transporter (DAT) inhibitors for potential use in treating psychostimulant use disorders. acs.orgnih.gov Others have been investigated as antagonists for opioid receptors and as potential treatments for Alzheimer's disease. nih.govresearchgate.netnih.gov

Cancer: The piperidine moiety is recognized as an important pharmacophore in the development of anticancer agents, acting on various receptors relevant to cancer pathology. nih.gov

Infectious Diseases: Some derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. asianpubs.orgmdpi.combiomedpharmajournal.org

The following table highlights some examples of drug candidates and lead compounds based on the this compound scaffold.

Drug Candidate/Lead CompoundTherapeutic TargetPotential ApplicationReference
GBR 12909 AnalogsDopamine Transporter (DAT)Cocaine Dependence acs.orgnih.govacs.org
JDTic AnalogsKappa Opioid Receptor (KOR)Opioid-related disorders researchgate.net
Donepezil AnalogsAcetylcholinesteraseAlzheimer's Disease researchgate.netmdpi.com
MMPD (22b)A1 Adenosine Receptor (A1R)Neurological Disorders acs.org

Challenges and Opportunities in Translating Research Findings to Clinical Applications

The path from a promising compound in the laboratory to a clinically approved drug is fraught with challenges. nih.gov For this compound derivatives, these hurdles are multifaceted.

A significant challenge lies in achieving the desired selectivity for the intended biological target to minimize off-target effects, which can lead to adverse side effects. nih.gov The inherent flexibility of the this compound scaffold, while offering broad applicability, can also contribute to interactions with multiple receptors.

Ensuring a compound's safety is paramount. Extensive toxicological studies are required to identify any potential for harm before a drug can be tested in humans. nih.gov Even with high selectivity, unforeseen toxicity can derail a drug's development.

Furthermore, the practical aspects of drug development, such as creating a scalable and cost-effective manufacturing process, must be addressed. google.com The synthesis used for small-scale laboratory research may not be viable for large-scale production.

Despite these challenges, there are considerable opportunities. The established presence of the this compound scaffold in existing drugs provides a solid foundation and a wealth of knowledge for designing new therapeutic agents. mdpi.com Advances in computational chemistry and a deeper understanding of disease biology are opening up new avenues for drug discovery. solubilityofthings.com The potential to address unmet medical needs in areas such as neurodegenerative diseases and certain cancers provides a strong impetus for continued research into this versatile chemical scaffold. researchgate.netnih.gov

Emerging Applications and Unexplored Therapeutic Potentials of this compound Derivatives

The therapeutic potential of this compound derivatives extends beyond their traditional applications. Researchers are actively exploring new uses for this versatile scaffold.

One emerging area is the development of modulators for orphan receptors, which are receptors whose endogenous ligands have not yet been identified. These receptors are increasingly being implicated in various diseases, and this compound derivatives can serve as chemical tools to study their function and validate them as new drug targets.

The scaffold is also finding use in the development of agents for neurodegenerative diseases like Alzheimer's. researchgate.netrsc.org For instance, novel hybrids of benzothiazole (B30560) and piperazine have been designed as multifunctional ligands that can inhibit acetylcholinesterase and the aggregation of amyloid-beta plaques. rsc.org

Furthermore, there is growing interest in the development of these compounds as agents for treating substance abuse disorders. researchgate.net Atypical dopamine transporter inhibitors based on this scaffold have shown promise in preclinical models of psychostimulant abuse. researchgate.net

The unique structural features of this compound also make it a valuable tool in analytical chemistry, where it can be used as a model compound to study drug stability and formulation. solubilityofthings.com The ongoing exploration of this scaffold is likely to uncover new therapeutic pathways and deepen our understanding of its mechanisms of action. solubilityofthings.com

Q & A

Basic: What are the standard synthetic routes for 4-(Diphenylmethyl)piperidine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, Grignard reagents (e.g., from p-bromochlorobenzene) can react with piperidinone derivatives under controlled conditions to introduce diphenylmethyl groups . Catalytic methods, such as piperidine-catalyzed Knoevenagel condensations, are also employed to optimize stereochemical outcomes . Reaction conditions like solvent polarity (e.g., dichloromethane), temperature (room temperature vs. reflux), and base selection (e.g., triethylamine) significantly impact yield and purity. Purification via recrystallization or column chromatography is critical to isolate high-purity products (>99%) .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy for structural elucidation of substituents (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm) .
  • HPLC with buffered mobile phases (e.g., methanol/sodium acetate pH 4.6) to assess purity and resolve stereoisomers .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental analysis to validate stoichiometry, referenced against NIST standards .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or structural impurities. To address this:

  • Validate compound purity using orthogonal methods (HPLC + NMR) .
  • Replicate studies under standardized protocols (e.g., FINER criteria for experimental design) .
  • Compare structural analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate pharmacophore contributions .

Advanced: What strategies optimize the regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity is influenced by:

  • Steric effects : Bulky diphenylmethyl groups direct electrophiles to less hindered positions (e.g., para-substitution on aryl rings) .
  • Electronic effects : Electron-donating groups (e.g., methoxy) enhance reactivity at specific sites.
  • Catalysis : Piperidine bases can deprotonate intermediates to stabilize transition states .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .

Advanced: How do structural modifications at the piperidine nitrogen affect the compound's pharmacokinetic properties?

  • N-Alkylation (e.g., ethyl or benzyl groups) increases lipophilicity, enhancing blood-brain barrier penetration (relevant for CNS-targeting analogs) .
  • Boc protection improves solubility for in vitro assays but requires deprotection for bioactive forms .
  • Sulfonylation (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) alters metabolic stability by reducing CYP450-mediated oxidation .

Advanced: What computational methods predict the binding affinity of this compound derivatives to CNS targets?

  • Molecular docking : Models interactions with dopamine D2 or σ1 receptors using crystal structures (PDB IDs) .
  • QSAR : Correlates substituent electronic parameters (Hammett constants) with activity data from analogs .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers validate the purity of this compound batches using orthogonal analytical methods?

  • HPLC-UV/ELSD : Detect impurities at 0.1% levels using gradient elution .
  • 1H/13C NMR : Identify residual solvents (e.g., dichloromethane) or unreacted precursors .
  • TGA/DSC : Monitor thermal decomposition profiles to confirm crystallinity .

Advanced: What mechanisms explain the unexpected formation of byproducts during the alkylation of this compound?

Byproducts often result from:

  • Over-alkylation : Excess alkylating agents lead to quaternary ammonium salts.
  • Ring-opening : Strong bases (e.g., NaOH) may cleave the piperidine ring under high temperatures .
  • Oxidation : Sulfur-containing byproducts form if sulfonyl chloride impurities persist .

Basic: What are the documented pharmacological targets of this compound analogs, and what experimental models are used to assess efficacy?

  • Antipsychotic activity : Dopamine D2 receptor binding assays using radioligands (e.g., [3H]-spiperone) .
  • Opioid precursor studies : μ-opioid receptor activation in vitro (GTPγS binding assays) .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.